molecular formula C12H13NO7 B8413286 Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate

Cat. No.: B8413286
M. Wt: 283.23 g/mol
InChI Key: TXUMFFPTLLJVOW-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a malonic acid dimethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate typically involves the nitration of 5-methoxyphenyl compounds followed by esterification with malonic acid derivatives. One common synthetic route includes the following steps:

    Nitration: 5-Methoxyphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrophenol.

    Esterification: The resulting 5-methoxy-2-nitrophenol is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(5-Amino-2-nitro-phenyl)-malonic acid dimethyl ester.

    Reduction: Formation of 2-(5-Methoxy-2-amino-phenyl)-malonic acid dimethyl ester.

    Substitution: Formation of various substituted malonic acid dimethyl esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrophenol
  • 5-Methoxy-2-nitro-phenyl)-acetonitrile
  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid

Uniqueness

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with the malonic acid dimethyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

dimethyl 2-(5-methoxy-2-nitrophenyl)propanedioate

InChI

InChI=1S/C12H13NO7/c1-18-7-4-5-9(13(16)17)8(6-7)10(11(14)19-2)12(15)20-3/h4-6,10H,1-3H3

InChI Key

TXUMFFPTLLJVOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-methoxy-1-nitro-benzene (84.1 g, 0.49 mol) and dimethyl malonate (129.9 g, 0.98 mol) in DMF (490 ml), potassium carbonate (135.9 g, 0.98 mol) is added at ambient temperature. The reaction mixture is stirred at 70 C.° for 12 h. The reaction mixture is added to toluene (393 ml) and 12 N HCl (123 ml) and extracted with ethyl acetate. The combined extracts are washed with H2O and brine, dried over sodium sulfate and evaporated down to give 2-(5-methoxy-2-nitro-phenyl)-malonic acid dimethyl ester.
Quantity
84.1 g
Type
reactant
Reaction Step One
Quantity
129.9 g
Type
reactant
Reaction Step One
Quantity
135.9 g
Type
reactant
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
393 mL
Type
solvent
Reaction Step Two

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